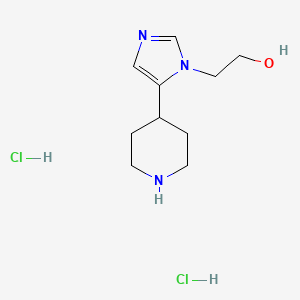
2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride
Übersicht
Beschreibung
2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O and its molecular weight is 268.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride, a compound with the CAS number 1361113-24-7, has garnered attention due to its potential therapeutic applications. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H19Cl2N3O and features a piperidine ring linked to an imidazole moiety. This structural configuration is essential for its biological activity, particularly in modulating various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antiparasitic Potential : Similar compounds in the imidazole class have demonstrated activity against parasitic infections, indicating a potential for further exploration of this compound in antiparasitic treatments.
Antibacterial Activity
In vitro studies have evaluated the antibacterial efficacy of related piperidine derivatives. For instance, certain piperidine compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
This suggests that derivatives of piperidine, including this compound, could be promising candidates for developing new antibacterial agents.
Antifungal Activity
The compound's antifungal properties are also noteworthy. Studies have indicated that certain piperidine derivatives can inhibit fungal growth effectively, with MIC values indicating strong activity against Candida albicans and other fungal strains .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in bacterial and fungal metabolism.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications to the piperidine ring significantly influenced antibacterial potency. The introduction of electron-withdrawing groups enhanced activity against E. coli, suggesting that structural optimization could yield more potent derivatives .
Case Study 2: Antiparasitic Activity
In a model evaluating the antiparasitic effects of imidazole derivatives, compounds similar to this compound showed promising results against Plasmodium species, indicating potential for malaria treatment .
Eigenschaften
IUPAC Name |
2-(5-piperidin-4-ylimidazol-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c14-6-5-13-8-12-7-10(13)9-1-3-11-4-2-9;;/h7-9,11,14H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGSQHPHTPMTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CN2CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















